molecular formula C16H15N3O2 B14124881 N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide CAS No. 89143-38-4

N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Cat. No.: B14124881
CAS No.: 89143-38-4
M. Wt: 281.31 g/mol
InChI Key: UVTKSUMUZUQKFW-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]acetamide
  • N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]propionamide

Uniqueness

N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its benzamide moiety enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

89143-38-4

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(5-methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N3O2/c1-11-17-15(19-21-11)13-9-5-6-10-14(13)18-16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19)(H,18,20)

InChI Key

UVTKSUMUZUQKFW-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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